molecular formula C10H16N4 B1334370 2,5-Dimethyl-3-piperazin-1-ylpyrazine CAS No. 59215-42-8

2,5-Dimethyl-3-piperazin-1-ylpyrazine

Cat. No.: B1334370
CAS No.: 59215-42-8
M. Wt: 192.26 g/mol
InChI Key: WFPZOAOJEXDUGP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-piperazin-1-ylpyrazine is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by its colorless, crystalline solid form and has a molecular formula of C10H16N4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine can be achieved through multiple synthetic routes. One common method involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-piperazin-1-ylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

2,5-Dimethyl-3-piperazin-1-ylpyrazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3-piperazin-1-ylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2,5-Dimethylpyrazine
  • 3,5-Dimethylpyrazine
  • 2,3-Dimethylpyrazine

Comparison: Compared to these similar compounds, 2,5-Dimethyl-3-piperazin-1-ylpyrazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

2,5-dimethyl-3-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPZOAOJEXDUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396761
Record name 2,5-dimethyl-3-piperazin-1-ylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-42-8
Record name 2,5-dimethyl-3-piperazin-1-ylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (Preparation 17, 1.14 g, 4.04 mmol) in methanol (80 ml) was added ammonium formate (1.27 g, 20.2 mmol) followed by palladium (10% w/w on carbon, 0.17 g) under a nitrogen atmosphere. The reaction mixture was heated under reflux, after 2.5 h, more ammonium formate (0.64 g, 10.1 mmol) and palladium (0.06 g) were added. The reaction mixture was filtered through Celite® washed with methanol and concentrated in vacuo. The crude product was purified by flash chromatography using silica gel eluting with methanol:dichloromethane (8:92 and then 10:90) and then methanol:dichloromethane:0.88 ammonia solution (10:90:1). The title compound was obtained as a white solid (0.35 g, 45%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
catalyst
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Three

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